molecular formula C11H13BrO B034661 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one CAS No. 105906-42-1

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one

Cat. No.: B034661
CAS No.: 105906-42-1
M. Wt: 241.12 g/mol
InChI Key: VSXMVCFZLLFUSJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO It is a brominated ketone that features a bromine atom attached to the first carbon of a propanone group, which is further connected to a 2,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one typically involves the bromination of 1-(2,4-dimethylphenyl)propan-1-one. This can be achieved using bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.

    Reduction: Formation of 1-(2,4-dimethylphenyl)propan-1-ol.

    Oxidation: Formation of 2,4-dimethylbenzoic acid or other oxidized products.

Scientific Research Applications

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the carbonyl group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved in these reactions are determined by the nature of the reactants and the reaction conditions.

Comparison with Similar Compounds

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one can be compared with other brominated ketones, such as:

  • 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one
  • 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one

These compounds share similar structural features but differ in the substitution pattern on the phenyl ring. The unique positioning of the methyl groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-bromo-1-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-7-4-5-10(8(2)6-7)11(13)9(3)12/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXMVCFZLLFUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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